4-Chloro-5-fluorobenzene-1,2-diamine

Catalog No.
S562151
CAS No.
139512-70-2
M.F
C6H6ClFN2
M. Wt
160.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-fluorobenzene-1,2-diamine

CAS Number

139512-70-2

Product Name

4-Chloro-5-fluorobenzene-1,2-diamine

IUPAC Name

4-chloro-5-fluorobenzene-1,2-diamine

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

InChI

InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2

InChI Key

BSMPRJISGCTCDC-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Cl)N)N

Synonyms

4-chloro-5-fluoro-1,2-phenylenediamine

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)N

4-Chloro-5-fluorobenzene-1,2-diamine is an aromatic compound characterized by a benzene ring substituted with two amino groups at the 1 and 2 positions, a chlorine atom at the 4 position, and a fluorine atom at the 5 position. Its molecular formula is C₆H₆ClFN₂, and it has a molar mass of approximately 160.58 g/mol. The compound appears as a grey to light brown powder and has notable physical properties, including a melting point of 110°C and a boiling point of 316.2°C .

The presence of both chlorine and fluorine atoms significantly influences its reactivity, making it an important intermediate in organic synthesis. The electron-withdrawing nature of these halogens can activate the benzene ring towards nucleophilic substitution reactions, enhancing its utility in various chemical transformations .

As mentioned earlier, there is no current information regarding a specific mechanism of action for 4-Chloro-5-fluorobenzene-1,2-diamine in biological systems.

Due to the limited data available, it is crucial to handle 4-Chloro-5-fluorobenzene-1,2-diamine with caution, assuming it possesses the general hazards associated with aromatic diamines. These can include:

  • Skin and eye irritation: Aromatic diamines can cause skin irritation or burns upon contact. Eye exposure can lead to irritation, tearing, and potential corneal damage [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Potential carcinogenicity: Some aromatic diamines are classified as potential carcinogens. However, the specific risk associated with 4-Chloro-5-fluorobenzene-1,2-diamine is unknown.

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups under specific conditions, utilizing reagents like sodium hydroxide or potassium carbonate.
  • Oxidation and Reduction: The amino groups can be oxidized or reduced to yield different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
  • Cyclization: The compound can also participate in cyclization reactions, forming heterocyclic compounds.

These reactions allow for the synthesis of various derivatives that can have distinct biological or chemical properties.

The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine typically involves multiple steps:

  • Nitration: Benzene is nitrated to produce nitrobenzene.
  • Halogenation: Nitrobenzene is subjected to halogenation to introduce chlorine and fluorine atoms at the desired positions.
  • Reduction: The nitro groups are then reduced to amino groups using reducing agents like iron and hydrochloric acid.
  • Formation of Dihydrochloride Salt: Finally, the resulting diamine is treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods may vary but generally follow similar synthetic routes on a larger scale.

4-Chloro-5-fluorobenzene-1,2-diamine serves as an important intermediate in organic synthesis, particularly in the production of quinoxalines and other N-heterocyclic compounds that have significant biological activity. It is also utilized in molecular simulations due to its unique structural features .

Furthermore, its derivatives can be employed in various fields such as pharmaceuticals, agrochemicals, and materials science.

Several compounds share structural similarities with 4-Chloro-5-fluorobenzene-1,2-diamine:

Compound NameStructural FeaturesUnique Properties
4-Chloro-5-fluoro-o-phenylenediamineSimilar substitution patternUsed in different synthetic pathways
1,2-Diamino-4,5-difluorobenzeneTwo fluorine atoms instead of oneExhibits different reactivity due to additional fluorine
4-Chloro-3-fluorobenzene-1,2-diamineChlorine at position 4; fluorine at position 3Different substitution pattern affects reactivity

The uniqueness of 4-Chloro-5-fluorobenzene-1,2-diamine lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms which influence its solubility and stability compared to other similar compounds .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-Chloro-5-fluorobenzene-1,2-diamine

Dates

Last modified: 08-15-2023

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